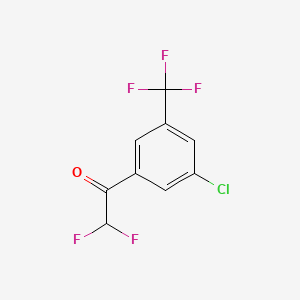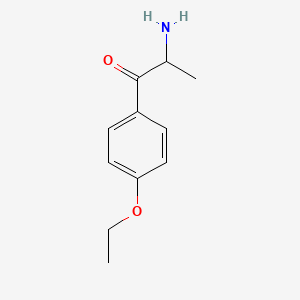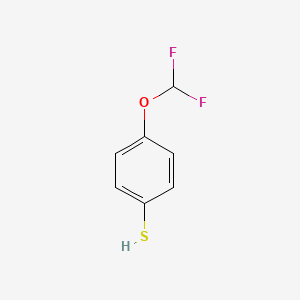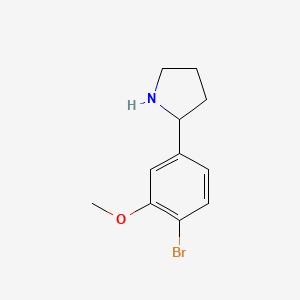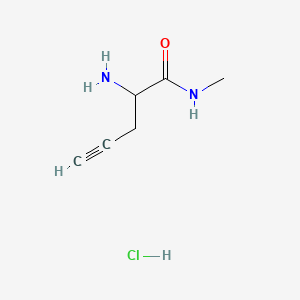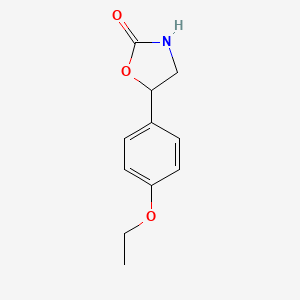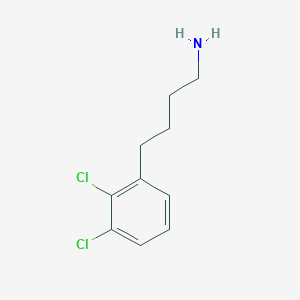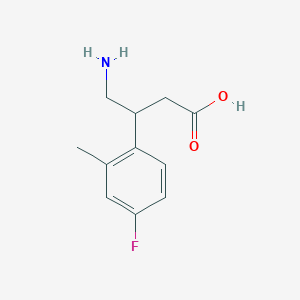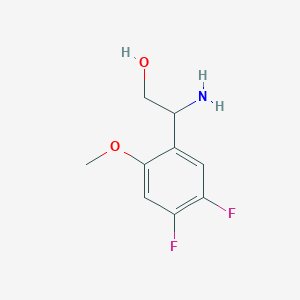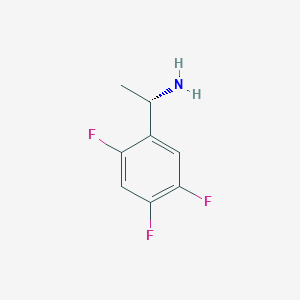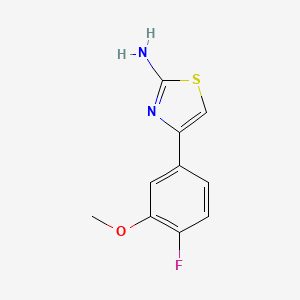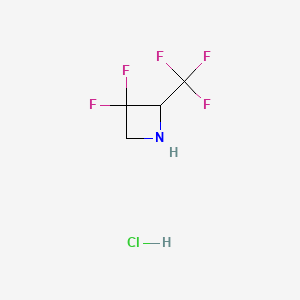
3,3-Difluoro-2-(trifluoromethyl)azetidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-(trifluoromethyl)azetidine hydrochloride is a fluorinated heterocyclic compound. It is a derivative of azetidine, a four-membered ring containing three carbon atoms and one nitrogen atom. The presence of fluorine atoms at the 3-position and a trifluoromethyl group at the 2-position enhances its chemical properties, making it a valuable building block in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2-(trifluoromethyl)azetidine hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by fluorination and purification steps. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-2-(trifluoromethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: Due to the electron-withdrawing effect of fluorine atoms, the compound is susceptible to nucleophilic attacks.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition reactions: The strained ring structure of azetidine makes it reactive towards addition reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted azetidine derivatives, while oxidation can lead to the formation of ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
3,3-Difluoro-2-(trifluoromethyl)azetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioimaging agents due to its ability to modify fluorescent dyes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes.
Industry: The compound is utilized in the production of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)
Mecanismo De Acción
The mechanism of action of 3,3-difluoro-2-(trifluoromethyl)azetidine hydrochloride involves its interaction with molecular targets through nucleophilic substitution and other reactions. The electron-withdrawing fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with various biological molecules. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoroazetidine hydrochloride
- 3-(Trifluoromethyl)azetidine hydrochloride
- 3,3-Difluoro-2-(trifluoromethyl)azetidine
Uniqueness
3,3-Difluoro-2-(trifluoromethyl)azetidine hydrochloride is unique due to the presence of both difluoro and trifluoromethyl groups, which significantly enhance its lipophilicity and reactivity. This makes it a versatile building block for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C4H5ClF5N |
|---|---|
Peso molecular |
197.53 g/mol |
Nombre IUPAC |
3,3-difluoro-2-(trifluoromethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C4H4F5N.ClH/c5-3(6)1-10-2(3)4(7,8)9;/h2,10H,1H2;1H |
Clave InChI |
KNZDMBFYIRQOPH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(N1)C(F)(F)F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


